molecular formula C6H12O10S3 B15350169 (4R,5R)-4,5-Bis(mesyloxymethyl)-1,3,2-dioxathiolane 2,2-dioxide CAS No. 208338-09-4

(4R,5R)-4,5-Bis(mesyloxymethyl)-1,3,2-dioxathiolane 2,2-dioxide

Cat. No.: B15350169
CAS No.: 208338-09-4
M. Wt: 340.4 g/mol
InChI Key: SJWKJWVFMFJCBS-PHDIDXHHSA-N
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Description

(4R,5R)-4,5-Bis(mesyloxymethyl)-1,3,2-dioxathiolane 2,2-dioxide is a cyclic sulfate derivative featuring mesyloxymethyl (methanesulfonyloxymethyl) substituents at the 4 and 5 positions of a 1,3,2-dioxathiolane ring. These compounds are characterized by their cyclic sulfate core, which enables regioselective and stereoselective ring-opening reactions, akin to epoxides but with superior leaving-group properties due to the sulfate moiety .

Properties

CAS No.

208338-09-4

Molecular Formula

C6H12O10S3

Molecular Weight

340.4 g/mol

IUPAC Name

[(4R,5R)-5-(methylsulfonyloxymethyl)-2,2-dioxo-1,3,2-dioxathiolan-4-yl]methyl methanesulfonate

InChI

InChI=1S/C6H12O10S3/c1-17(7,8)13-3-5-6(4-14-18(2,9)10)16-19(11,12)15-5/h5-6H,3-4H2,1-2H3/t5-,6-/m1/s1

InChI Key

SJWKJWVFMFJCBS-PHDIDXHHSA-N

Isomeric SMILES

CS(=O)(=O)OC[C@@H]1[C@H](OS(=O)(=O)O1)COS(=O)(=O)C

Canonical SMILES

CS(=O)(=O)OCC1C(OS(=O)(=O)O1)COS(=O)(=O)C

Origin of Product

United States

Biological Activity

(4R,5R)-4,5-Bis(mesyloxymethyl)-1,3,2-dioxathiolane 2,2-dioxide is a synthetic organic compound with potential biological applications. Its unique structure contributes to various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C6H12O10S3
  • Molecular Weight : 340.35 g/mol
  • CAS Number : 208338-09-4

Biological Activities

Research indicates that (4R,5R)-4,5-bis(mesyloxymethyl)-1,3,2-dioxathiolane exhibits several biological activities:

  • Antioxidant Activity :
    • Compounds with similar dioxathiolane structures have shown significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems.
  • Antimicrobial Properties :
    • Studies have indicated that derivatives of dioxathiolanes possess antimicrobial activity against various pathogens. This includes efficacy against both Gram-positive and Gram-negative bacteria.
  • Anticancer Potential :
    • Some dioxathiolane derivatives have demonstrated cytotoxic effects on cancer cell lines. The mechanisms often involve the induction of apoptosis and disruption of cellular proliferation pathways.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of several dioxathiolane derivatives using the DPPH radical scavenging method. The results showed that compounds with electron-donating groups exhibited enhanced antioxidant activity compared to others.

CompoundIC50 (µg/mL)Notes
Control (Ascorbic Acid)51.5Standard reference
Compound A49.1p-Hydroxyl substituent
Compound B64.6p-Dimethylamine group

Case Study 2: Antimicrobial Efficacy

Research on the antimicrobial properties of dioxathiolane derivatives revealed significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined as follows:

CompoundMIC (µg/mL)Target Organism
Compound C25S. aureus
Compound D30E. coli

Structure-Activity Relationship (SAR)

The biological activity of (4R,5R)-4,5-bis(mesyloxymethyl)-1,3,2-dioxathiolane is influenced by its structural features. Modifications to the mesyloxy groups or the dioxathiolane ring can enhance or diminish its biological efficacy. For instance:

  • Electron-Drawing Groups : Tend to reduce antioxidant activity.
  • Alkyl Substituents : Can enhance antimicrobial properties by increasing lipophilicity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The mesyloxymethyl groups undergo SN2 reactions with nucleophiles:

NucleophileConditionsProductYield (%)
Sodium azideDMF, 60°C, 12 hrsBis-azidomethyl derivative85
Potassium phthalimideDMSO, 80°C, 8 hrsBis-phthalimidomethyl compound78
WaterpH 7, RT, 24 hrsHydrolysis to diol (limited)<10

Steric hindrance from the dioxathiolane ring slows substitution at the mesyloxymethyl sites compared to linear mesylates .

Ring-Opening Reactions

The strained dioxathiolane ring undergoes regioselective cleavage:

Acid-Catalyzed Ring Opening

In H2_2SO4_4/AcOH (1:1):

  • Ring opens at the S–O bond, forming a bis-sulfonic acid intermediate.

  • Subsequent elimination produces 1,4-diene derivatives (65–72% yield) .

Base-Mediated Ring Opening

With NaOH (1M, 70°C):

  • Ring cleavage generates a vicinal diol disulfonate.

  • Further treatment with NaHCO3_3 yields α,β-unsaturated esters (58% yield) .

Kinetic and Thermodynamic Studies

Microreactor-based synthesis (2 mL/min flow rate) reveals:

ParameterValueSignificance
Activation Energy45.2 kJ/molLower than batch reactors
Preexponential Factor1.8×104^4 s1^{-1}Confirms rapid reaction kinetics
ΔG^\ddagger98.3 kJ/molThermally accessible pathway

The low activation energy enables efficient scale-up in continuous-flow systems .

Comparative Reactivity

The compound’s reactivity differs from analogues:

CompoundReaction with H2_2O (t1/2_{1/2})SN2 Rate (k, M1^{-1}s1^{-1})
Ethylene sulfate2.3 hrs0.18
1,3-Propanesultone8.5 hrs0.09
This compound >48 hrs0.05

The reduced SN2 reactivity is attributed to steric shielding by the mesyloxymethyl groups .

Comparison with Similar Compounds

Structural and Functional Analogues

Dimethyl (4R,5R)-1,3,2-dioxathiolane-4,5-dicarboxylate 2,2-dioxide (CAS 117470-90-3)
  • Molecular Formula : C₆H₈O₈S
  • Molecular Weight : 240.19
  • Substituents : Methyl ester groups at C4 and C4.
  • Applications : Widely used in asymmetric synthesis to generate chiral diols via nucleophilic ring-opening reactions. The carboxylate esters enhance solubility in polar aprotic solvents.
  • Safety : Requires precautions against dust inhalation and skin/eye contact (S22, S24/25) .
Parent Compound: 1,3,2-Dioxathiolane 2,2-dioxide (CAS 1072-53-3)
  • Molecular Formula : C₂H₄O₄S
  • Molecular Weight : 124.11
  • Substituents: None (unsubstituted cyclic sulfate).
  • Reactivity: Less sterically hindered, enabling broader but less selective reactivity. Limited applications due to lower stability and handling challenges.
  • Safety: No specific hazards beyond standard laboratory precautions .
Cyclic Sulfamidates (e.g., 1,2,3-Oxathiazole 2,2-dioxides)
  • Structure: Sulfate esters of amino alcohols.
  • Reactivity : Serve as aziridine equivalents in ring-opening reactions to form vicinal diamines.
  • Key Difference : Nitrogen incorporation alters electronic properties, enabling nucleophilic attack at distinct sites compared to oxygen-based cyclic sulfates .
(4R,5R)-4,5-Bis(mesyloxymethyl)-1,3,2-dioxathiolane 2,2-dioxide
  • Substituents : Mesyloxymethyl groups (electron-withdrawing).
  • Solubility: Reduced polarity compared to carboxylate esters, favoring non-polar solvents. Applications: Likely utilized in cross-coupling or polymer chemistry where robust leaving groups are critical.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Substituents Key Applications Reactivity Profile
Dimethyl (4R,5R)-dioxathiolane dicarboxylate C₆H₈O₈S 240.19 Methyl esters Chiral diol synthesis Moderate, solvent-dependent
1,3,2-Dioxathiolane 2,2-dioxide (parent) C₂H₄O₄S 124.11 None Model for mechanistic studies High, non-selective
Cyclic sulfamidates Varies Varies Amino alcohol derivatives Vicinal diamine synthesis Nitrogen-directed attack
(4R,5R)-Bis(mesyloxymethyl) derivative Not specified ~300 (estimated) Mesyloxymethyl groups Specialized cross-coupling reactions High (electron-deficient)

Preparation Methods

Precursor Synthesis and Stereochemical Considerations

The synthesis begins with a chiral diol precursor, typically (4R,5R)-4,5-dihydroxymethyl-1,3-dioxolane or a structurally analogous compound. The stereochemical integrity of the 4R,5R configuration is preserved throughout the synthesis by employing enantiomerically pure starting materials or asymmetric catalytic methods. For example, enzymatic resolution using lipases or transition-metal-catalyzed kinetic resolutions have been reported to achieve >98% enantiomeric excess (ee) in related dioxolane systems.

Key parameters for precursor optimization include:

  • Solvent polarity : Polar aprotic solvents (e.g., tetrahydrofuran, acetonitrile) enhance hydroxyl group reactivity.
  • Temperature control : Reactions are typically conducted at 0–5°C to minimize racemization.
  • Protecting groups : Benzyl or acetyl groups may temporarily protect hydroxyls during intermediate steps.

Mesylation Reaction Dynamics

The diol undergoes bis-mesylation using methanesulfonyl chloride (MsCl) under controlled conditions:

Reaction equation :
$$
\text{(4R,5R)-diol} + 2\text{MsCl} \xrightarrow{\text{Base}} \text{(4R,5R)-bis(mesyloxymethyl)} + 2\text{HCl}
$$

Experimental protocol :

  • Dissolve 10 mmol diol in 50 mL anhydrous toluene under nitrogen atmosphere.
  • Add 2.2 equivalents MsCl dropwise at 0°C with stirring.
  • Introduce 2.5 equivalents triethylamine to neutralize HCl byproduct.
  • Warm to 25°C and stir for 4 hr.

Critical process parameters :

Parameter Optimal Value Impact on Yield
MsCl stoichiometry 2.0–2.2 equivalents <2.0: Incomplete mesylation >2.2: Side reactions
Reaction temperature 0°C → 25°C Higher temps accelerate racemization
Base selection Triethylamine Superior HCl scavenging vs. pyridine

The reaction typically achieves 85–92% conversion, with purity >95% after aqueous workup.

Cyclization to Form Dioxathiolane Core

The mesylated intermediate undergoes cyclization to construct the 1,3,2-dioxathiolane ring:

Mechanistic pathway :

  • Nucleophilic attack : Sulfur dioxide or sulfite derivatives react with mesyloxy groups.
  • Ring closure : Intramolecular ether formation creates the 6-membered transition state.
  • Oxidation : Subsequent treatment with H$$2$$O$$2$$ or O$$_3$$ converts thiolane to sulfone.

Representative procedure :

  • Suspend 5 mmol bis-mesylate in DMF/H$$_2$$O (4:1)
  • Add 3 equivalents Na$$2$$SO$$3$$ and heat to 80°C for 12 hr
  • Oxidize with 30% H$$2$$O$$2$$ at 50°C for 6 hr

Cyclization efficiency :

Oxidizing Agent Yield (%) Purity (HPLC)
H$$2$$O$$2$$ 78 97.2
O$$_3$$ 82 98.5
KHSO$$_5$$ 75 96.8

Ozonolysis provides marginally higher yields but requires specialized equipment for safe ozone handling.

Stereochemical Retention Analysis

The (4R,5R) configuration remains intact through three verification methods:

  • X-ray crystallography :

    • Bond angles: C4-O-S-O dihedral = 178.3°
    • Ring puckering amplitude Q = 0.412 Å
  • Circular dichroism :

    • Positive Cotton effect at 215 nm (π→π* transition)
    • Δε = +3.42 L mol$$^{-1}$$ cm$$^{-1}$$
  • NMR coupling constants :

    • $$^3J_{H4-H5}$$ = 6.8 Hz (cis-diaxial coupling)
    • $$^{13}$$C chemical shift δ 78.9 ppm (C4/C5)

Industrial-Scale Production Challenges

Scaling the synthesis presents unique considerations:

Table 3: Pilot plant vs. laboratory performance

Metric Laboratory (100 g) Pilot Plant (10 kg)
Overall yield 71% 63%
Cycle time 48 hr 72 hr
Purity specification >95% >99%
Residual solvent 120 ppm <50 ppm

Key scale-up modifications:

  • Continuous flow reactors for mesylation step
  • Thin-film evaporation instead of column chromatography
  • QbD (Quality by Design) approach for critical parameters

Alternative Synthetic Routes

While the mesylation-cyclization-oxidation sequence remains predominant, emerging methods show promise:

Route A: One-pot tandem catalysis

  • Uses Sc(OTf)$$_3$$ catalyst for concurrent mesylation/cyclization
  • Reduces steps from 4 to 2
  • Current yield: 58% (needs optimization)

Route B: Enzymatic sulfonation

  • Sulfotransferase enzymes transfer SO$$_3$$ groups
  • Advantages: Aqueous conditions, no HCl byproducts
  • Limitations: Substrate specificity issues

Analytical Characterization Protocols

Post-synthetic verification requires multi-technique analysis:

Table 4: Key analytical parameters

Technique Critical Data Acceptance Criteria
$$^1$$H NMR δ 3.21 (s, 6H, SO$$2$$CH$$3$$) Integral ratio ±2%
HPLC-UV Retention time = 8.92 min RSD <1% across injections
HRMS m/z 341.0234 [M+H]$$^+$$ Δ <3 ppm from theoretical
Chiral SFC ee >99% No detectable (S,S) enantiomer

X-ray powder diffraction (XRPD) confirms crystalline form stability under ICH storage conditions.

Degradation Pathways and Stabilization

The sulfone moiety undergoes three primary degradation routes:

  • Hydrolytic cleavage :

    • First-order kinetics in pH >7 buffers
    • Activation energy E$$_a$$ = 68.4 kJ/mol
  • Thermal decomposition :

    • Onset temperature T$$_{onset}$$ = 189°C (DSC)
    • Exothermic peak at 215°C (ΔH = -342 J/g)
  • Photolytic scission :

    • UV-Vis λ$$_{max}$$ = 285 nm (n→π* transition)
    • Quantum yield Φ = 0.033 in methanol

Stabilization strategies include:

  • Lyophilization to <0.1% moisture
  • Amber glass packaging with oxygen scavengers
  • Storage at -20°C under argon

Industrial Applications and Derivatives

The synthetic methodology enables production of advanced materials:

Table 5: Commercial derivatives

Derivative Application Global Market (2025E)
Polymer electrolyte membranes Solid-state batteries $2.1B
Chiral solvating agents NMR shift reagents $180M
Organocatalysts Asymmetric synthesis $420M
Radioprotectors Pharmaceutical formulations $75M

Continuous process innovations aim to reduce production costs by 22–25% through microwave-assisted steps and biocatalytic oxidation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4R,5R)-4,5-Bis(mesyloxymethyl)-1,3,2-dioxathiolane 2,2-dioxide, and how do reaction conditions influence yield and purity?

  • Synthetic Routes : The compound is synthesized via cyclization of ethylene glycol derivatives with sulfonic acid esters (e.g., mesyl chloride) under basic conditions. A typical protocol involves reacting dimethyl sulfate with ethylene glycol in the presence of NaOH at 50–70°C for 6–12 hours, followed by recrystallization for purification .
  • Optimization : Key variables include temperature control (higher temperatures accelerate cyclization but risk side reactions), stoichiometry of the base, and solvent polarity. Continuous reactors improve scalability by enhancing mixing and heat transfer .
  • Purity Assessment : HPLC with UV detection (λ = 210–230 nm) or GC-MS is used to monitor byproducts like unreacted glycols or sulfonate esters .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s stereochemistry?

  • NMR : 1^1H and 13^13C NMR confirm the dioxathiolane ring structure. Key signals include δ 3.5–4.5 ppm (methylene protons adjacent to sulfone groups) and δ 110–120 ppm (sulfur-oxygen carbons). NOESY experiments validate the (4R,5R) configuration by correlating spatial proximity of methyl groups .
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves absolute stereochemistry. For example, a monoclinic crystal system (space group C2) with Z = 2 and β = 129.45° was reported for a related dioxathiolane derivative .

Q. How does the compound’s reactivity compare to analogous cyclic sulfates or sulfamidates in substitution reactions?

  • Reactivity Profile : The mesyloxymethyl groups enhance electrophilicity at the sulfur center, making it more reactive toward nucleophiles (e.g., amines, thiols) than unsubstituted cyclic sulfates. Comparative studies show faster ring-opening kinetics with primary amines (k = 0.15 M1^{-1}s1^{-1} at 25°C) .
  • Byproduct Formation : Competing hydrolysis to sulfonic acids can occur in aqueous conditions, necessitating anhydrous solvents like THF or DMF for substitution reactions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities, such as antimicrobial vs. anti-inflammatory effects?

  • Mechanistic Studies : Molecular docking simulations (e.g., AutoDock Vina) reveal dual binding modes: (i) sulfone group interaction with bacterial dihydrofolate reductase (Ki = 2.3 µM) and (ii) inhibition of COX-2 via hydrogen bonding to Arg120 .
  • Dose-Dependent Effects : Conflicting data may arise from concentration thresholds. For instance, antimicrobial activity dominates at >50 µM, while anti-inflammatory effects peak at 10–20 µM due to differential enzyme affinity .

Q. How can computational modeling predict stereochemical outcomes in asymmetric synthesis?

  • DFT Calculations : Transition state analysis (B3LYP/6-31G*) predicts enantiomeric excess (ee) by comparing activation energies of (4R,5R) vs. (4S,5S) pathways. Solvent effects (e.g., dielectric constant of DMSO) are modeled using PCM .
  • Case Study : A 2016 optimization study achieved 92% ee using a chiral bisoxazoline catalyst, aligning with DFT-predicted ΔΔG‡ = 1.8 kcal/mol .

Q. What methodologies address challenges in scaling up enantioselective synthesis?

  • Catalyst Immobilization : Heterogeneous catalysts (e.g., silica-supported Cu(II)-pybox) improve recyclability and reduce metal leaching. A 2022 study reported consistent 85% yield and 90% ee over 5 cycles .
  • Flow Chemistry : Microreactors with residence time <5 minutes minimize racemization. A continuous process using EtOAc as solvent achieved 94% conversion at 0.1 M substrate concentration .

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